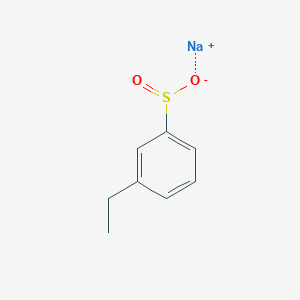

Sodium 3-ethylbenzene-1-sulfinate

Description

Historical Trajectory of Arenesulfinate Research and Significance

The study of arenesulfinates has a rich history, with initial research focusing on their synthesis and basic reactivity. One of the most common and enduring methods for their preparation involves the reduction of the corresponding arenesulfonyl chlorides. This is often achieved using reducing agents like sodium sulfite (B76179) in an aqueous medium. The accessibility of arenesulfonyl chlorides, which are themselves derived from the sulfonation of aromatic compounds, has made arenesulfinate salts readily available for a wide range of chemical investigations.

Historically, the significance of arenesulfinates lay in their role as precursors to other organosulfur compounds. Their ability to act as nucleophiles, as well as their potential to generate sulfonyl radicals, opened up diverse reaction pathways. This dual reactivity has been a cornerstone of their synthetic utility.

Contemporary Role of Arylsulfinate Salts in Chemical Transformations

In modern organic synthesis, arylsulfinate salts have emerged as powerful and versatile reagents. bldpharm.comresearchgate.net Their applications have expanded significantly, and they are now key intermediates in a variety of chemical transformations. bldpharm.comresearchgate.net Depending on the reaction conditions, they can function as sulfonylating, sulfenylating, or sulfinylating agents. researchgate.net

The primary contemporary roles of arylsulfinate salts include:

Synthesis of Sulfones: Arylsulfinate salts are widely used to construct sulfones through the formation of a carbon-sulfur bond. This can be achieved via reactions with alkyl halides or through more modern cross-coupling methodologies. mdpi.com

Synthesis of Sulfonamides: The formation of a nitrogen-sulfur bond through the reaction of arylsulfinate salts with amines or their derivatives is a fundamental method for the synthesis of sulfonamides, a class of compounds with significant pharmaceutical importance. bldpharm.com

Synthesis of Thiosulfonates: Arylsulfinate salts can react with thiols or disulfides to form thiosulfonates, which are valuable compounds in their own right and also serve as intermediates in further synthetic transformations. bldpharm.com

Homocoupling Reactions: Recent research has demonstrated that sodium arenesulfinates can undergo homocoupling reactions to selectively produce symmetrical diaryl sulfides or diaryl disulfides, depending on the catalytic system employed. mdpi.com For instance, palladium catalysis can favor the formation of diaryl sulfides, while a reductive system like Fe/HCl can yield diaryl disulfides. mdpi.com This transformation is believed to proceed through a free-radical mechanism. mdpi.com

The reactivity of arylsulfinates is influenced by the substituents on the aromatic ring. Electron-donating groups can enhance the yield in certain reactions, while sterically hindered ortho-substituted arylsulfinates may exhibit lower reactivity. mdpi.com

Specific Research Objectives for Sodium 3-Ethylbenzene-1-sulfinate Investigations

While the general chemistry of arenesulfinates is well-established, specific research on this compound is not extensively documented in publicly available literature. However, based on the known reactivity of its chemical class, several key research objectives can be proposed for future investigations:

Systematic Investigation of Reactivity: A primary objective would be to systematically study the reactivity of this compound in the key transformations outlined above. This would involve determining optimal reaction conditions for the synthesis of 3-ethyl-substituted sulfones, sulfonamides, and thiosulfonates.

Influence of the 3-Ethyl Group: A crucial area of investigation would be to understand the electronic and steric influence of the ethyl group at the meta position on the reactivity of the sulfinate functional group. This would involve comparative studies with other isomers (ortho- and para-ethylbenzenesulfinates) and with the parent sodium benzenesulfinate (B1229208).

Development of Novel Synthetic Applications: Research could be directed towards exploring the use of this compound in novel synthetic methodologies. This could include its application in transition metal-catalyzed cross-coupling reactions, photoredox catalysis, or as a precursor for more complex sulfur-containing molecules.

Elucidation of Reaction Mechanisms: For reactions where this compound is found to be a viable substrate, detailed mechanistic studies would be essential. This would provide a deeper understanding of its chemical behavior and allow for the rational design of new synthetic transformations.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 1881608-17-8 |

| Molecular Formula | C₈H₉NaO₂S |

| Molecular Weight | 208.21 g/mol |

| Appearance | Not specified in available literature |

| Purity | Commercially available up to 95% |

Data sourced from commercial supplier information. chembuyersguide.comchemicalregister.com

Table 2: Illustrative General Conditions for Arenesulfinate Reactions

| Reaction Type | Typical Reagents and Conditions | Product Class |

| Sulfone Synthesis | Alkyl halide, phase-transfer catalyst | Alkyl aryl sulfones |

| Disulfide Synthesis | Fe/HCl, solvent (e.g., NMP) | Diaryl disulfides |

| Sulfide (B99878) Synthesis | Pd(OAc)₂, solvent (e.g., NMP) | Diaryl sulfides |

| Sulfinate Ester Synthesis | Alcohol, TMSCl, solvent (e.g., THF) | Alkyl arenesulfinates |

This table presents generalized reaction conditions for arenesulfinates and is intended to be illustrative. Specific conditions can vary significantly based on the substrate and desired product. researchgate.netmdpi.com

Structure

3D Structure of Parent

Properties

Molecular Formula |

C8H9NaO2S |

|---|---|

Molecular Weight |

192.21 g/mol |

IUPAC Name |

sodium;3-ethylbenzenesulfinate |

InChI |

InChI=1S/C8H10O2S.Na/c1-2-7-4-3-5-8(6-7)11(9)10;/h3-6H,2H2,1H3,(H,9,10);/q;+1/p-1 |

InChI Key |

XZWOROCLCOQFND-UHFFFAOYSA-M |

Canonical SMILES |

CCC1=CC(=CC=C1)S(=O)[O-].[Na+] |

Origin of Product |

United States |

Synthetic Methodologies for Sodium 3 Ethylbenzene 1 Sulfinate

Direct Synthesis Strategies

Direct synthetic methods for sodium 3-ethylbenzene-1-sulfinate typically involve the formation of the sulfinate functionality from a suitable precursor in a single or a few straightforward steps.

Reduction of Sulfonyl Chlorides and Related Precursors

A common and well-established method for the preparation of sodium arylsulfinates is the reduction of the corresponding arylsulfonyl chlorides. rsc.org This approach is advantageous due to the ready availability of a wide range of arylsulfonyl chlorides as starting materials. rsc.org The reduction of 3-ethylbenzenesulfonyl chloride, the direct precursor to this compound, can be accomplished using various reducing agents.

One of the most prevalent methods involves the use of sodium sulfite (B76179) (Na₂SO₃) in an aqueous medium, often in the presence of a base such as sodium bicarbonate, at elevated temperatures. rsc.orgrsc.org This process is widely used for the synthesis of sodium benzenesulfinate (B1229208) and sodium p-toluenesulfinate and can be adapted for 3-ethylbenzene derivatives. rsc.org Another straightforward method utilizes zinc dust and sodium carbonate in water to afford the corresponding sodium sulfinate hydrate. nih.gov

More advanced reduction systems have also been explored. For instance, the TiCl₄/Sm system has been shown to reduce arylsulfonyl chlorides to the corresponding diaryl disulfides, which can be further converted to the desired sulfinates. lookchem.com While effective, these methods may require specific reaction conditions and careful control to avoid side reactions.

Table 1: Reduction of Arylsulfonyl Chlorides to Sodium Arylsulfinates This table summarizes common reduction methods for the synthesis of sodium arylsulfinates from their corresponding sulfonyl chlorides. The yields are representative and may vary based on the specific substrate and reaction conditions.

| Precursor | Reducing Agent/System | Solvent | Temperature (°C) | Yield (%) | Reference |

| 4-tert-Butylbenzenesulfonyl chloride | Sodium sulfite / Sodium bicarbonate | Water | 80 | up to 70 | rsc.org |

| p-Toluenesulfonyl chloride | Zinc / Sodium Carbonate | Water | Not specified | Not specified | nih.gov |

| Arylsulfonyl chlorides | TiCl₄ / Sm | THF | 60 | Moderate to good | lookchem.com |

| Arylsulfonyl chlorides | Sodium sulfite / Sodium bicarbonate | Water | 70-80 | High | rsc.org |

Organometallic Precursor Routes (e.g., from Grignard reagents or organolithium compounds)

Organometallic reagents, such as Grignard and organolithium compounds, provide a versatile route to sodium arylsulfinates. These methods involve the reaction of an organometallic species with a sulfur dioxide (SO₂) source. Due to the challenges of handling gaseous SO₂, stable and solid SO₂ surrogates have been developed.

A notable surrogate is the 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct (DABSO). nih.govepa.govdiva-portal.org This bench-stable solid releases SO₂ under controlled conditions, allowing for a safer and more convenient reaction. The general procedure involves the in-situ generation of an aryl magnesium or aryl lithium reagent from the corresponding aryl bromide (e.g., 3-ethylbromobenzene), which is then reacted with DABSO. nih.gov Subsequent treatment with aqueous sodium carbonate affords the desired sodium arylsulfinate. nih.gov This method has been successfully applied to a range of aryl and heteroaryl bromides, providing good to high yields. nih.gov

The use of organolithium reagents, generated either through lithium-halogen exchange or deprotonation, follows a similar pathway. nih.gov These highly reactive intermediates readily react with SO₂ surrogates to form the corresponding sulfinates. acs.org

Table 2: Synthesis of Sodium Arylsulfinates via Organometallic Reagents and DABSO This table presents examples of the synthesis of sodium arylsulfinates using Grignard and organolithium reagents with DABSO as the SO₂ surrogate. The yields are indicative of the method's efficiency for various substrates.

| Organometallic Precursor (from) | Electrophile | Solvent | Yield (%) | Reference |

| 3-Methoxyphenylmagnesium bromide | DABSO | THF | 85 | nih.gov |

| 2-Thienyllithium | DABSO | THF | 75 | nih.gov |

| 4-Biphenylyllithium | DABSO | THF | 91 | nih.gov |

| 2-Naphthylmagnesium bromide | DABSO | THF | 88 | nih.gov |

| Phenylmagnesium bromide | DABSO | THF | 89 | nih.gov |

Indirect Synthesis Pathways and Derivatization

Indirect methods for synthesizing this compound involve the transformation of other sulfur-containing functional groups into the desired sulfinate.

Transformations from Other Sulfur-Containing Compounds

Sodium arylsulfinates can be prepared from a variety of other sulfur-containing organic compounds, such as thiols, disulfides, and thioethers. One conventional method involves the Michael addition of a thiol to an activated alkene like acrylonitrile, followed by oxidation of the resulting sulfide (B99878) to a sulfone. rsc.org The sulfone is then treated with a thiol sodium salt to yield the sodium sulfinate. rsc.org

The direct conversion of thiols to disulfides is a common transformation that can be achieved through oxidation with mild reagents. chemistrysteps.comnih.govresearchgate.net These disulfides can then be further transformed. For example, the coupling of thiols with sodium sulfinates under aerobic conditions, often catalyzed by copper or iron salts, can produce thiosulfonates, which are related to sulfinates. nih.gov

More direct transformations are also being explored. For instance, sodium arylsulfinates can be used as versatile sulfur surrogates in the synthesis of thioethers, highlighting the reversible nature of these transformations under specific catalytic conditions. polyu.edu.hkorganic-chemistry.org

Green Chemistry Approaches (e.g., use of ionic liquids, metal-free conditions)

In recent years, there has been a significant shift towards developing more environmentally friendly synthetic methods, in line with the principles of green chemistry. rsc.orgwiserpub.com For the synthesis of sodium arylsulfinates and related compounds, this has manifested in the exploration of metal-free reaction conditions and the use of alternative solvents like ionic liquids.

Metal-free synthesis is highly desirable as it avoids the use of potentially toxic and expensive heavy metals. acs.orgrawdatalibrary.netacs.orgrsc.org For example, the synthesis of N-arylsulfonamides from sodium arylsulfinates has been achieved under metal-free conditions using iodine as a catalyst in an aqueous medium. rawdatalibrary.net While not a direct synthesis of the sulfinate itself, it demonstrates the potential for metal-free transformations involving sulfinates. The synthesis of sulfinates has also been explored under metal-free conditions, for instance, through the reaction of alcohols with sodium arenesulfinates promoted by trimethylsilyl (B98337) chloride (TMSCl), which offers high selectivity for the sulfinate over the sulfone byproduct. researchgate.net

Ionic liquids (ILs) are salts with low melting points that are considered green solvents due to their low vapor pressure, non-volatility, and potential for recyclability. rsc.orgwiserpub.com Their use in organic synthesis can lead to enhanced reaction rates and selectivities. rsc.org While specific examples for the synthesis of this compound in ionic liquids are not widely reported, the application of ILs in reactions involving sulfinates, such as the synthesis of sulfonamides, suggests their potential utility in this area. nih.gov The unique properties of ionic liquids can facilitate the dissolution of reagents and stabilize intermediates, potentially leading to more efficient and sustainable synthetic processes. rsc.orgwiserpub.com

Optimization of Reaction Conditions and Scalability Considerations

The optimization of reaction parameters is crucial for maximizing the yield and purity of this compound while minimizing costs and environmental impact. Key parameters that are often optimized include temperature, reaction time, solvent, and the stoichiometry of reagents. researchgate.netresearchgate.netrsc.org For instance, in the reduction of sulfonyl chlorides, the temperature and reaction time are critical to ensure complete conversion without promoting side reactions. rsc.org Similarly, in organometallic routes, the choice of solvent and the rate of addition of reagents can significantly affect the outcome. nih.gov

The scalability of a synthetic process is a major consideration for industrial applications. rsc.org Methods that are efficient on a laboratory scale may face challenges when scaled up. For example, the management of heat generated in exothermic reactions and the handling of large quantities of reagents and solvents become critical. rsc.org The use of solid, stable reagents like DABSO instead of gaseous SO₂ is a significant advantage for scalability, as it simplifies the process and enhances safety. nih.govacs.orgrsc.org

Furthermore, developing processes that are amenable to continuous manufacturing is a growing trend in the chemical industry. Continuous flow chemistry can offer better control over reaction parameters, improved safety, and higher throughput compared to traditional batch processes. While specific continuous flow syntheses for this compound are not yet widely documented, the principles of flow chemistry are being applied to related processes, such as the production of aryl sulfonyl chlorides, which are key precursors.

Mechanistic Investigations of Reactions Involving Sodium 3 Ethylbenzene 1 Sulfinate

Radical Reaction Pathways

The generation of sulfonyl radicals from sodium 3-ethylbenzene-1-sulfinate is a key step that unlocks a range of synthetic transformations. These radicals can be formed through homolytic cleavage of the sulfur-oxygen bond or via electron transfer processes, leading to their participation in addition and cyclization reactions.

Homolytic Cleavage Dynamics and Sulfonyl Radical Generation

The formation of the 3-ethylbenzenesulfonyl radical from this compound can be initiated through thermal or photochemical means. One established method involves the reaction of a sodium arylsulfinate, such as sodium p-toluenesulfinate which is structurally similar to the title compound, with an activating agent like acetyl chloride. This reaction forms a sulfinyl sulfone intermediate. The relatively weak S-S bond in this intermediate can then undergo homolytic fission upon gentle heating (e.g., at 40 °C), generating a sulfonyl radical and a sulfinyl radical. researchgate.net

Another significant pathway for sulfonyl radical generation is through photoredox catalysis. In these systems, a photocatalyst, upon excitation by visible light, can be reductively quenched by the sulfinate anion. This single-electron transfer (SET) from the sulfinate to the excited photocatalyst results in the formation of the corresponding sulfonyl radical. wikipedia.org The efficiency of this process depends on the redox potentials of both the photocatalyst and the sulfinate.

The dynamics of this cleavage are crucial for initiating subsequent radical events. The generation of the sulfonyl radical is often the rate-determining step in these reaction sequences, and the conditions (temperature, light source, catalyst) must be carefully controlled to ensure efficient radical formation while minimizing side reactions.

Role in Radical Addition and Cyclization Processes

Once generated, the 3-ethylbenzenesulfonyl radical is a valuable intermediate for the formation of carbon-sulfur bonds. These radicals readily participate in addition reactions with unsaturated systems such as alkenes and alkynes. nih.govresearchgate.net The regioselectivity of this addition is governed by the stability of the resulting carbon-centered radical intermediate. For instance, the addition to a styrene (B11656) derivative would preferentially form a more stable benzylic radical.

This radical addition is often the initial step in more complex cascade reactions, particularly radical cyclizations. google.com In a typical sequence, the sulfonyl radical adds to an appropriately substituted enyne or diene, generating a new carbon-centered radical. This radical can then undergo an intramolecular cyclization to form a cyclic structure, a powerful strategy for the synthesis of various carbocyclic and heterocyclic scaffolds. The versatility of this approach allows for the construction of five- or six-membered rings, and the resulting products incorporate the sulfonyl group, which can be a useful functional handle for further synthetic transformations.

For example, studies on related sodium arylsulfinates have demonstrated their use in the synthesis of sulfonylated heterocycles. These reactions showcase the ability of the sulfonyl radical to initiate a cascade of events leading to complex molecular architectures.

Electron Transfer Processes in Radical Initiating Systems

The role of this compound in electron transfer processes is central to its application in modern photoredox catalysis. youtube.com The sulfinate anion can act as an electron donor, particularly in the formation of electron donor-acceptor (EDA) complexes. bldpharm.comlibretexts.org

In a notable example, an EDA complex can form between a sodium arylsulfinate and an electron-deficient species, such as a thianthrenium salt. bldpharm.com Upon irradiation with visible light, an intra-complex single-electron transfer (SET) occurs from the sulfinate anion to the acceptor. This process generates the sulfonyl radical along with the radical anion of the acceptor. bldpharm.com This method provides a mild and efficient way to generate sulfonyl radicals under conditions where thermal homolysis might not be suitable.

The propensity of the 3-ethylbenzenesulfinate anion to engage in such electron transfer events is influenced by its oxidation potential. The presence of the electron-donating ethyl group on the benzene (B151609) ring can modulate this potential compared to unsubstituted benzenesulfinate (B1229208). The table below presents a hypothetical comparison of reaction conditions for radical generation, drawing on data for similar arylsulfinates.

| Precursor | Method | Conditions | Radical Generated | Ref. |

| Sodium p-toluenesulfinate | Thermal (via sulfinyl sulfone) | Acetyl chloride, CHCl₃, 40 °C | p-toluenesulfonyl radical | researchgate.net |

| Sodium benzenesulfinate | Photoredox (EDA complex) | Thianthrenium salt, Cs₂CO₃, 390 nm light | Benzenesulfonyl radical | bldpharm.com |

| Sodium methanesulfinate | Photoredox (reductive quenching) | Ir(ppy)₃, visible light | Methanesulfonyl radical | libretexts.org |

Ionic Reaction Mechanisms

Beyond its role in radical chemistry, the 3-ethylbenzenesulfinate anion is also a potent nucleophile, capable of participating in a variety of ionic reactions. Its reactivity is influenced by its ambident nature and the possibility of activation by electrophilic species.

Nucleophilic Reactivity Profiles of Sulfinate Anion

The sulfinate anion (RSO₂⁻) is an ambident nucleophile, meaning it can react at two different sites: the sulfur atom or the oxygen atom. Generally, reactions with carbon-based electrophiles occur preferentially at the sulfur atom, leading to the formation of sulfones. govtpgcdatia.ac.in This is attributed to the higher nucleophilicity of the sulfur atom compared to the oxygen atoms in the sulfinate group.

The nucleophilic substitution reaction between this compound and an alkyl halide, for instance, would yield a 3-ethylphenyl alkyl sulfone. The reaction proceeds via an Sₙ2 mechanism, where the sulfinate anion displaces the halide leaving group. The synthetic utility of this reaction is well-established for the preparation of a wide range of sulfone-containing molecules.

In some cases, O-alkylation can occur to form a sulfinate ester, although this is generally a minor pathway with typical alkylating agents. The factors influencing the S- versus O-selectivity include the nature of the electrophile, the solvent, and the counter-ion.

The nucleophilic character of the sulfinate anion is fundamental to its role as a versatile building block in organic synthesis. The table below summarizes the typical outcomes of its nucleophilic reactions with various electrophiles, based on the general reactivity of arylsulfinates.

| Electrophile | Product Type | Bond Formed |

| Alkyl Halide (e.g., R-Br) | Sulfone | S-C |

| Acyl Chloride (e.g., R-COCl) | Acyl Sulfone | S-C |

| Epoxide | β-Hydroxysulfone | S-C |

Electrophilic Activation Modes

While the sulfinate anion is inherently nucleophilic, its reactivity can be further modulated through electrophilic activation. This involves the interaction of the sulfinate with an electrophile, which can render it more susceptible to subsequent reactions.

A key example of electrophilic activation is the use of Lewis acids. For instance, boron trifluoride diethyl etherate (BF₃·OEt₂) has been shown to promote the disproportionation of sodium sulfinates. nih.gov In a proposed mechanism, the Lewis acid coordinates to one of the oxygen atoms of the sulfinate, increasing the electrophilicity of the sulfur atom. This activated species can then be attacked by another sulfinate molecule, leading to the formation of a thiosulfonate and a sulfonate.

This mode of activation highlights the dual electronic nature of the sulfinate group. While it is electron-rich and nucleophilic at sulfur, the oxygen atoms can act as Lewis basic sites, allowing for electrophilic interaction that ultimately facilitates new bond formations.

Transition State Analysis and Reaction Energetics

The mechanistic pathways of reactions involving this compound are often elucidated through computational studies that analyze the transition states and reaction energetics. These investigations provide valuable insights into the feasibility of proposed reaction mechanisms by calculating the energy barriers associated with different pathways. While specific studies focusing exclusively on this compound are not extensively documented in publicly available literature, the reactivity of arylsulfinates is a well-studied area, allowing for informed extrapolation.

In many reactions, the sulfinate anion acts as a nucleophile. The transition state for such nucleophilic attack can vary depending on the electrophile and the reaction conditions. For instance, in reactions with alkyl halides, a typical SN2 transition state is expected, where the sulfur atom of the sulfinate attacks the electrophilic carbon, leading to the displacement of the leaving group. Computational models of this process for similar arylsulfinates would likely show a trigonal bipyramidal geometry at the carbon center in the transition state.

In addition to direct nucleophilic substitution, reactions involving radical intermediates have also been proposed. For example, in certain catalyzed reactions, a single-electron transfer (SET) from the sulfinate to a suitable acceptor could generate a sulfonyl radical. acs.org The energetics of this process would be highly dependent on the redox potentials of the reactants and any catalysts involved.

A key aspect of the transition state analysis is the comparison of different potential pathways. For example, in the reaction of sodium arenesulfinates with alcohols, a previously proposed mechanism involved the O-attack of the sulfinate anion on an in-situ generated carbocation. researchgate.net However, computational and experimental evidence has revised this, suggesting that S-attack is generally favored due to the higher nucleophilicity of the sulfur atom compared to the oxygen atoms in the sulfinate anion. researchgate.net The relative energies of the transition states for O-attack versus S-attack would be a critical factor in these computational studies.

The table below presents hypothetical relative energy data for transition states in a reaction of this compound, illustrating the kind of information obtained from such computational analyses.

| Transition State | Proposed Mechanism | Relative Energy (kcal/mol) |

| TS1 | SN2 S-attack on an alkyl halide | 0 (Reference) |

| TS2 | SN2 O-attack on an alkyl halide | +5.2 |

| TS3 | SET to form sulfonyl radical | +10.8 |

| TS4 | O-attack on a carbocation | +3.5 |

Note: The data in this table is illustrative and based on general principles of sulfinate reactivity. Actual values would require specific computational studies.

Isotopic Labeling Studies for Mechanistic Elucidation

Isotopic labeling is a powerful experimental technique used to trace the path of atoms throughout a chemical reaction, providing definitive evidence for or against a proposed mechanism. scripps.edu This methodology is particularly useful in distinguishing between different nucleophilic sites in a molecule like the sulfinate anion.

In the context of reactions involving this compound, isotopic labeling can be employed to determine whether the sulfur or one of the oxygen atoms is the reactive nucleophilic center. A common approach involves the use of sulfinates enriched with oxygen-18 (¹⁸O).

A notable study on the reaction of sodium arenesulfinates with alcohols under acidic conditions provides a compelling example of this technique. researchgate.net The researchers aimed to differentiate between two possible mechanisms for the formation of sulfinates: one involving the O-attack of the sulfinate on a carbocation intermediate, and another involving the S-attack.

To investigate this, they could have hypothetically used this compound labeled with ¹⁸O at the sulfinyl group. If the reaction proceeds via O-attack, the resulting sulfinate ester would retain the ¹⁸O label. Conversely, if the reaction proceeds through an alternative pathway where the oxygen atoms of the alcohol are incorporated, the distribution of the ¹⁸O label in the product would be different.

A revised mechanism, supported by isotopic labeling experiments on similar systems, suggests that the reaction of alcohols with sodium arenesulfinates in the presence of an activating agent like trimethylsilyl (B98337) chloride (TMSCl) proceeds through the formation of a sulfinyl chloride intermediate. researchgate.net The subsequent reaction with the alcohol would then determine the final product.

The results from such an isotopic labeling experiment can be summarized as follows:

| Reactant | Labeled Atom | Proposed Intermediate | Expected Product | Isotopic Distribution |

| This compound | ¹⁸O | 3-Ethylbenzenesulfinyl chloride | Alkyl 3-ethylbenzenesulfinate | ¹⁸O retained in the sulfinyl group |

| Alcohol | ¹⁸O | 3-Ethylbenzenesulfinyl chloride | Alkyl 3-ethylbenzenesulfinate | ¹⁸O incorporated into the sulfinyl group |

These types of studies have been instrumental in revising previously accepted mechanisms for sulfinate synthesis, demonstrating that the seemingly straightforward reaction of an alcohol with a sodium arenesulfinate can proceed through a more complex pathway. researchgate.net The insights gained from isotopic labeling are crucial for understanding the fundamental reactivity of this compound and for optimizing conditions to achieve desired reaction outcomes. researchgate.net

Applications of Sodium 3 Ethylbenzene 1 Sulfinate in Advanced Organic Transformations

C-C Bond Forming Reactions

The construction of carbon-carbon bonds is a cornerstone of organic synthesis, enabling the assembly of complex molecular architectures from simpler precursors. Sodium 3-ethylbenzene-1-sulfinate has proven to be a valuable partner in several C-C bond-forming reactions.

Cross-coupling reactions are powerful tools for forging C-C bonds. nih.govuci.edu this compound participates in such reactions, notably through palladium-catalyzed and nickel/photoredox dual catalytic systems.

Palladium-Catalyzed Cross-Coupling:

Palladium-catalyzed cross-coupling reactions represent a state-of-the-art method for synthesizing a multitude of important organic compounds. rsc.org A notable application is the desulfitative cross-coupling of sodium sulfinates with benzyl (B1604629) chlorides to form diarylmethanes. In this process, various aromatic sodium sulfinates, acting as aryl sources, react with benzyl chlorides in the presence of a palladium catalyst to yield the desired products with the extrusion of sulfur dioxide (SO₂). nih.gov

Table 1: Palladium-Catalyzed Desulfitative Cross-Coupling of Sodium Sulfinates with Benzyl Chlorides nih.gov

| Entry | Sodium Sulfinate | Benzyl Chloride | Product | Yield (%) |

| 1 | Sodium benzenesulfinate (B1229208) | Benzyl chloride | Diphenylmethane | 85 |

| 2 | Sodium p-toluenesulfinate | Benzyl chloride | 4-Methyldiphenylmethane | 82 |

| 3 | Sodium 4-methoxybenzenesulfinate | Benzyl chloride | 4-Methoxydiphenylmethane | 78 |

| 4 | Sodium 4-chlorobenzenesulfinate | Benzyl chloride | 4-Chlorodiphenylmethane | 75 |

| 5 | Sodium benzenesulfinate | 4-Methylbenzyl chloride | 4'-Methyl-diphenylmethane | 80 |

Ni/Photoredox Dual Catalysis:

A more recent advancement involves the use of nickel/photoredox dual catalysis for the cross-coupling of sulfinic acid salts with aryl halides. nih.gov This methodology enables the efficient synthesis of aryl sulfones at room temperature and demonstrates broad functional group compatibility. nih.govnih.govsemanticscholar.org The reaction proceeds via the generation of a sulfonyl radical from the sulfinate salt, which is then intercepted by a nickel catalyst to facilitate the cross-coupling. nih.govsemanticscholar.org This dual catalytic system has been successfully applied to a wide array of aryl and heteroaryl halides. nih.govsemanticscholar.orgresearchgate.net The mild, base-free reaction conditions make this method particularly attractive for the synthesis of biologically relevant sulfones. nih.govsemanticscholar.orgrsc.org

Sodium sulfinates are instrumental in annulation and cycloaddition reactions, leading to the formation of cyclic and heterocyclic structures. For instance, a visible-light-induced cascade cyclization of 2-alkynylthioanisoles with sodium sulfinates provides a direct route to sulfonated benzothiophenes and thioflavones under metal- and photocatalyst-free conditions. mdpi.com This method is valued for its operational simplicity and good functional group tolerance. mdpi.com

Another significant application is the silver-catalyzed radical addition/cyclization of 1,6-enynes with sodium sulfinates, which yields sulfonylated lactones with high stereoselectivity. researchgate.net Furthermore, a metal-free radical annulation of 1,7-enynes with thiosulfonates, which can be derived from sodium sulfinates, has been developed for the synthesis of substituted benzylidenechromene derivatives. researchgate.net

C-Heteroatom Bond Formations

The formation of bonds between carbon and heteroatoms is crucial for the synthesis of a vast array of functional molecules. thieme-connect.demdpi.com this compound is a key reagent in the construction of various C-heteroatom bonds, particularly those involving sulfur.

Sodium sulfinates are versatile building blocks for creating a variety of organosulfur compounds, including sulfones, thiosulfonates, and sulfonamides. nih.govrsc.orgsemanticscholar.org

Sulfones: The synthesis of sulfones is a prominent application of sodium sulfinates. nih.gov As previously mentioned, Ni/photoredox dual catalysis provides a powerful method for constructing aryl- and heteroaryl sulfones from aryl halides and sulfinate salts at room temperature. nih.govsemanticscholar.org Traditional methods for preparing sulfones often involve the oxidation of sulfides. nih.gov

Thiosulfonates: Thiosulfonates can be synthesized through the coupling of thiols and sodium sulfinates under aerobic conditions, catalyzed by copper(I) iodide or iron(III) chloride. nih.gov A method for synthesizing both symmetrical and asymmetrical thiosulfonates involves the disproportionation reaction of sodium sulfinates promoted by boron trifluoride diethyl etherate. google.com

Sulfonamides: Sulfonamides are readily prepared through the coupling of amines with sodium sulfinates. nih.gov This transformation can be achieved using molecular iodine as a mediator at room temperature or through electrochemical oxidative amination. nih.gov Palladium-catalyzed C-N cross-coupling of sulfinamides with aryl halides also provides a route to N-aryl sulfinamides. organic-chemistry.org

Table 2: Synthesis of Functionalized Sulfur Compounds from Sodium Sulfinates

| Product Type | Reactants | Catalyst/Reagent | Key Features |

| Sulfones | Aryl Halides | Ni/Photoredox | Room temperature, base-free, broad scope. nih.govsemanticscholar.org |

| Thiosulfonates | Thiols | CuI or FeCl₃ | Aerobic conditions, applicable to various thiols and sulfinates. nih.gov |

| Thiosulfonates | Sodium Sulfinates | BF₃·OEt₂ | Disproportionation reaction, metal-free. google.com |

| Sulfonamides | Amines | I₂ | Metal-free, room temperature. nih.gov |

| Sulfonamides | Amines | Electrochemical | Oxidative cross-coupling. nih.govcardiff.ac.uk |

Electrochemical methods offer a green and sustainable alternative for the synthesis of organosulfur compounds. cardiff.ac.uk The electrochemical oxidative cross-coupling of amines and sodium sulfinates, often catalyzed by an iodide salt, is an effective way to produce sulfonamides. cardiff.ac.uk This approach can be further optimized in flow systems, reducing reaction times and avoiding the need for additional reagents. cardiff.ac.uk Furthermore, an electrochemical C3-sulfonylation of imidazo[1,2-a]pyridines using sodium benzenesulfinates as the sulfonylation reagent has been developed. scispace.com

Role as a Precursor in Complex Molecule Synthesis

Sodium sulfinates serve as crucial precursors in the synthesis of more complex molecules, including those with significant biological activity. nih.govrsc.org For example, in the synthesis of RVT-101, a drug candidate, a key step involves the treatment of an iodinated quinoline (B57606) derivative with a sulfinate salt under Ni/photoredox conditions to form a sulfone. semanticscholar.org The versatility of sodium sulfinates in forming various sulfur-containing functional groups makes them indispensable in multi-step synthetic sequences. nih.govrsc.org

Information regarding this compound in the requested applications is not available in public sources.

Following a comprehensive search of scientific literature, chemical databases, and patent repositories, no specific research findings, data, or detailed applications could be located for the chemical compound This compound within the areas of advanced organic transformations as outlined in the user's request.

The investigation, which sought information on the compound's use in catalytic applications, ligand design, organocatalytic systems, and transition metal-mediated catalysis, yielded no results. The available information is predominantly limited to the compound's basic chemical identifiers, such as its CAS number (1881608-17-8), molecular formula (C8H9NaO2S), and molecular weight (192.21 g/mol ). Commercial availability is noted from some chemical suppliers, but this is not accompanied by research or application data.

Searches for the specific applications requested were consistently dominated by related but distinct compounds, such as the 4-isomer, Sodium 4-ethylbenzene-1-sulfinate , or the more oxidized Sodium 4-ethylbenzenesulfonate . While the broader class of sodium arylsulfinates is known to have applications in organic synthesis, there is no specific, documented use of the 3-ethyl-substituted variant in the catalytic contexts specified.

Due to the strict adherence required to the provided outline and the absence of any research data for This compound in these fields, it is not possible to generate the requested scientific article. The compound appears to be a commercially available chemical with limited to no published research on its use in catalytic organic chemistry.

Theoretical and Computational Chemistry Studies

Electronic Structure and Bonding Analysis

The electronic structure of a molecule dictates its fundamental chemical and physical properties. For sodium 3-ethylbenzene-1-sulfinate, computational methods can illuminate the distribution of electrons, the nature of its chemical bonds, and its molecular orbitals.

DFT calculations are a common method to investigate the electronic properties of such organosulfur compounds. uctm.eduresearchgate.net These calculations solve approximations of the Schrödinger equation to determine the electron density of a system, from which many properties can be derived. unitn.it

Key Electronic Features:

Bonding: The bond between the sodium and the sulfinate group is primarily ionic. Within the 3-ethylbenzene-1-sulfinate anion, the carbon-sulfur (C-S) bond and the bonds within the benzene (B151609) ring are covalent. The sulfur-oxygen (S-O) bonds have a significant degree of double bond character due to resonance, which delocalizes the negative charge across both oxygen atoms.

Molecular Orbitals: The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key to understanding the molecule's reactivity. In arylsulfinates, the HOMO is typically centered on the sulfinate group, specifically the lone pairs on the oxygen atoms and the sulfur atom. The LUMO is often associated with the π* orbitals of the aromatic ring. The energy gap between the HOMO and LUMO is a crucial indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net

A hypothetical representation of key calculated electronic properties is presented in the table below, based on general knowledge of similar compounds.

| Property | Predicted Value/Description | Method of Calculation |

| Charge on Oxygen Atoms | Highly negative | DFT/Mulliken Population Analysis |

| Charge on Sulfur Atom | Partially positive | DFT/Mulliken Population Analysis |

| Nature of Na-O Bond | Primarily ionic | Natural Bond Orbital (NBO) Analysis |

| HOMO Location | Primarily on the -SO₂⁻ group | DFT |

| LUMO Location | Primarily on the π* system of the benzene ring | DFT |

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the elucidation of reaction mechanisms. For this compound, this would involve modeling its reactions as a nucleophile or as a precursor to sulfonyl radicals. nih.govrsc.org

Examples of Mechanistic Insights from Computational Studies on Related Sulfinates:

Sulfonylation Reactions: Sodium arylsulfinates are common reagents in sulfonylation reactions. researchgate.net Computational studies can model the reaction pathways, for instance, in palladium-catalyzed cross-coupling reactions. researchgate.net These models can identify the structures of transition states and intermediates, and calculate their relative energies to determine the most likely reaction pathway.

Radical vs. Ionic Pathways: The reactivity of sulfinates can often proceed through either an ionic or a radical mechanism, depending on the reaction conditions. nih.gov DFT calculations can be used to compare the energy barriers of these competing pathways. For example, in reactions involving single-electron transfer (SET), computational models can predict the feasibility of the formation of a sulfonyl radical (RSO₂•). nih.gov

A simplified, hypothetical energy profile for a generic reaction of an arylsulfinate, as would be determined by computational modeling, is shown below.

| Reaction Coordinate | Species | Relative Energy (kcal/mol) | Computational Method |

| Start | Reactants (Arylsulfinate + Electrophile) | 0 | DFT (e.g., B3LYP/6-31G) |

| Transition State 1 | [Transition State Structure] | +15 | DFT (e.g., B3LYP/6-31G) |

| Intermediate | [Intermediate Structure] | -5 | DFT (e.g., B3LYP/6-31G) |

| Transition State 2 | [Transition State Structure] | +10 | DFT (e.g., B3LYP/6-31G) |

| End | Products | -20 | DFT (e.g., B3LYP/6-31G*) |

Prediction of Reactivity and Selectivity

A significant advantage of computational chemistry is its ability to predict the reactivity and selectivity of chemical reactions, which can guide synthetic efforts. acs.org For this compound, these predictions would focus on how the ethyl group and the position of the sulfinate group on the benzene ring influence its reactions.

Regioselectivity: In reactions involving the aromatic ring, such as electrophilic aromatic substitution, computational models can predict the most likely site of reaction. This is done by calculating the relative energies of the intermediates formed upon attack at the ortho, meta, and para positions relative to the existing substituents. The ethyl group is an ortho-, para-director, while the sulfinate group's directing effects would also be considered.

Stereoselectivity: For reactions that can produce stereoisomers, computational modeling can predict the most likely stereochemical outcome by calculating the energies of the diastereomeric transition states. researchgate.net

Frontier Molecular Orbital (FMO) Theory: The interaction between the HOMO of the nucleophile and the LUMO of the electrophile is a key factor in determining reactivity. By calculating the energies and visualizing the shapes of the HOMO and LUMO of this compound, its reactivity towards various electrophiles can be predicted.

Conformational Analysis and Stereochemical Insights

The three-dimensional structure of a molecule, including the spatial arrangement of its atoms, is crucial to its properties and reactivity. Conformational analysis of this compound would primarily focus on the rotation around the C-C single bond of the ethyl group and the C-S bond. lumenlearning.comlibretexts.org

Ethyl Group Conformation: The ethyl group is not rigid and can rotate around the bond connecting it to the benzene ring. Computational methods can be used to calculate the energy of the molecule as a function of the dihedral angle of this rotation. lasalle.eduresearchgate.net This allows for the identification of the most stable conformers (energy minima) and the transition states for their interconversion (energy maxima). The most stable conformation would likely involve the ethyl group being positioned to minimize steric hindrance with the hydrogen atoms on the adjacent ring carbons. lumenlearning.com

Sulfinate Group Orientation: Similarly, rotation around the C-S bond can be analyzed to determine the preferred orientation of the sulfinate group relative to the plane of the benzene ring.

A table of hypothetical conformational energy differences for the ethyl group rotation is presented below, based on general principles of conformational analysis. lasalle.edu

| Dihedral Angle (H-C-C-C) | Conformation | Relative Energy (kcal/mol) |

| 0° | Eclipsed | +2.0 (Energy Maximum) |

| 60° | Gauche/Staggered | 0 (Energy Minimum) |

| 120° | Eclipsed | +2.0 (Energy Maximum) |

| 180° | Anti/Staggered | 0 (Energy Minimum) |

Emerging Research Frontiers and Future Directions

Integration with Flow Chemistry and Automated Synthesis

The integration of Sodium 3-ethylbenzene-1-sulfinate and related aryl sulfinates into flow chemistry and automated synthesis platforms represents a significant leap forward in process efficiency and safety. Flow chemistry, which involves the continuous movement of reagents through a reactor, allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purities. mdpi.com

Recent studies have demonstrated the successful use of continuous flow setups for the synthesis of heteroaryl sulfinates, which are often challenging to prepare in traditional batch processes due to the handling of unstable organolithium intermediates. youtube.com This approach not only facilitates the synthesis of these valuable cross-coupling partners on a multigram scale but also simplifies their isolation. youtube.com The principles of this technology can be directly applied to the synthesis of this compound, enabling safer and more scalable production.

Furthermore, automated flow synthesis is revolutionizing the generation of compound libraries for drug discovery and materials science. its.ac.id By combining flow chemistry with robotic systems for automated loop filling and fraction collection, researchers can rapidly conduct numerous experiments with multiple reagents under varied conditions. its.ac.id This high-throughput approach can be employed to explore the reactivity of this compound with a diverse range of coupling partners, accelerating the discovery of new reactions and materials.

Table 1: Advantages of Flow Chemistry for Sulfinate Synthesis

| Feature | Description | Benefit for this compound Chemistry |

|---|---|---|

| Precise Control | Accurate regulation of temperature, pressure, and residence time. | Higher yields, improved selectivity, and reduced byproducts. |

| Enhanced Safety | Small reaction volumes minimize risks associated with hazardous reagents and exothermic reactions. | Safer handling of reactive intermediates and improved process safety. |

| Scalability | Seamless transition from laboratory-scale experiments to industrial production. | Facilitates the large-scale production of the compound and its derivatives. |

| Automation | Integration with robotic systems for high-throughput screening and library generation. | Accelerated discovery of new applications and optimization of reaction conditions. |

Sustainable and Environmentally Benign Chemical Processes

The development of sustainable and environmentally friendly chemical processes is a major focus of modern chemistry, and reactions involving this compound are no exception. A key area of progress is the use of greener solvents, particularly water. For instance, the direct opening of epoxides with sodium sulfinates has been successfully carried out in water to produce β-hydroxy sulfones in good yields, offering a more atom-economical route to these compounds. youtube.com

The use of solid SO2 surrogates, such as DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct), also contributes to more sustainable practices by avoiding the handling of toxic sulfur dioxide gas. its.ac.id These surrogates can be used in one-pot procedures to generate aryl sulfinates in situ for subsequent reactions. its.ac.id

Novel Catalyst Development and Design Principles

Innovations in catalyst design are expanding the synthetic utility of this compound. A particularly promising area is the use of photoredox catalysis, often in combination with transition metals like nickel (dual catalysis). This approach allows for the formation of C-S bonds under exceptionally mild, room-temperature conditions. researchgate.net

Hybrid catalysts, where the photocatalyst and the metal complex are covalently linked, are emerging as a new frontier. These systems enhance the efficiency of electron and energy transfer between the two catalytic components, leading to more selective and efficient reactions. researchgate.net For example, ruthenium-based photocatalysts with nickel-coordinating ligands have been shown to be highly effective in the coupling of aryl halides and sodium arylsulfinates, with catalyst loadings as low as 0.1 mol%. researchgate.net

The development of these advanced catalytic systems is guided by mechanistic studies that provide a deeper understanding of the reaction pathways. This knowledge enables the rational design of catalysts with improved activity, selectivity, and stability, further broadening the scope of reactions accessible with sulfinate salts.

Interdisciplinary Applications in Materials Science (e.g., polymer synthesis where sulfinates are building blocks)

This compound and its derivatives are valuable building blocks in materials science, particularly for the synthesis of functional polymers. The sulfonate group, which can be readily derived from the sulfinate, imparts unique properties to polymers, such as water solubility, ion-exchange capabilities, and improved thermal stability. youtube.comchemicalbook.com

A prominent example is the synthesis of polystyrene sulfonate (PSS), a water-soluble polymer with a wide range of applications, including as a polymer electrolyte membrane in fuel cells, a coagulant, and a dispersant. youtube.comnih.gov PSS can be synthesized by the sulfonation of polystyrene, a process that can be tailored to control the degree of sulfonation and, consequently, the polymer's properties. youtube.comchemicalbook.com

Recent research has also focused on the use of atom transfer radical polymerization (ATRP) to create well-defined sulfonated homopolymers and copolymers. chemicalbook.com This technique allows for precise control over the polymer's molecular weight and polydispersity, leading to materials with tailored properties. chemicalbook.com The development of polymers with dynamic bonds, which can be recycled and exhibit self-healing properties, is another exciting area where sulfinate-derived monomers could play a crucial role. nih.gov

Table 2: Applications of Sulfonate-Containing Polymers

| Polymer | Monomer/Precursor | Key Properties | Applications |

|---|---|---|---|

| Polystyrene Sulfonate (PSS) | Styrene (B11656), Sulfonating Agent | Water-soluble, Anionic | Fuel cell membranes, Coagulants, Dispersants, Ion-exchange resins. youtube.comnih.gov |

| Sulfonated Poly(phenylene) | Substituted Benzene (B151609) Derivatives | High thermal stability, Proton conductivity | Proton exchange membranes for fuel cells. researchgate.net |

Unexplored Reactivity Patterns and Synthetic Paradigms

Beyond their established reactivity, researchers are beginning to uncover novel and previously unexplored reaction pathways for aryl sulfinates like this compound. One of the most intriguing discoveries is the divergent reactivity of sulfinates, where the same starting materials can be directed towards different products by simply changing the reaction conditions.

For instance, the reaction of sulfinates with pyridinium (B92312) salts can lead to either the direct C4-sulfonylation of the pyridine (B92270) ring through a base-catalyzed two-electron pathway or, under visible light, to a three-component sulfonative pyridylation of alkenes via a single-electron transfer mechanism. nih.gov This dual reactivity opens up new avenues for the synthesis of complex molecules from simple precursors.

Another area of emerging interest is the use of sulfinates in radical cascade reactions. These reactions allow for the construction of complex molecular architectures in a single step by initiating a sequence of intramolecular cyclizations and functionalizations. The generation of sulfonyl radicals from sulfinates under mild conditions, such as photoredox catalysis, is key to the success of these transformations. researchgate.net

The development of masked aryl sulfinates, which release the sulfinate functional group under specific conditions, represents a new synthetic paradigm. fossee.in These reagents offer advantages in terms of stability and handling, and they enable the in-situ generation of sulfinates for subsequent reactions, streamlining multi-step synthetic sequences. The exploration of these and other novel reactivity patterns will undoubtedly lead to the development of new and powerful synthetic methodologies in the years to come.

Q & A

Q. What are the established synthetic pathways for Sodium 3-ethylbenzene-1-sulfinate, and how can researchers optimize yield and purity?

Methodological Answer:

- Begin by reviewing sulfonation and sulfinate salt formation literature. Common routes involve sulfonation of 3-ethylbenzene followed by neutralization with sodium hydroxide.

- Optimize reaction parameters (temperature, stoichiometry, solvent polarity) using factorial design experiments. Monitor intermediates via TLC or HPLC .

- Purify via recrystallization (ethanol/water mixtures are typical) and confirm purity via melting point analysis, NMR (¹H/¹³C), and ion chromatography to quantify sulfinate content .

Q. How should researchers characterize the structural and thermal stability of this compound?

Methodological Answer:

- Use FT-IR to confirm sulfinate group vibrations (~1040–1180 cm⁻¹ for S=O stretches) and XRD for crystalline structure analysis.

- Perform thermogravimetric analysis (TGA) under inert atmosphere to assess decomposition temperatures. Pair with DSC to identify phase transitions .

- Compare results with computational models (e.g., DFT calculations for bond stability) to validate experimental observations .

Q. What literature gaps exist regarding the reactivity of this compound in aqueous vs. organic media?

Methodological Answer:

- Conduct a systematic review using databases like SciFinder or Reaxys, filtering for studies on sulfinate salts in polar vs. nonpolar solvents.

- Identify contradictions: For example, some studies report hydrolysis in acidic aqueous media, while others note stability in buffered solutions. Replicate conflicting experiments under controlled conditions (pH, ionic strength) to resolve discrepancies .

Advanced Research Questions

Q. How can mechanistic studies elucidate the role of this compound in radical-initiated polymerization reactions?

Methodological Answer:

- Design ESR experiments to detect sulfinate-derived radicals. Use spin-trapping agents (e.g., TEMPO) to quantify radical lifetimes.

- Compare kinetic data (e.g., rate constants via stopped-flow spectroscopy) with computational simulations (e.g., Monte Carlo methods) to model reaction pathways .

- Address inconsistencies in literature by varying initiator concentrations and monitoring polymer molecular weight distributions via GPC .

Q. What strategies can resolve contradictions in reported solubility data for this compound across solvent systems?

Methodological Answer:

- Perform high-throughput solubility screening using automated liquid handlers. Test solvents with varying Hansen solubility parameters and dielectric constants.

- Apply multivariate regression to identify solvent-solute interactions driving discrepancies. Validate models with experimental solubility limits .

- Publish raw datasets with metadata (e.g., temperature, humidity) to enable reproducibility .

Q. How can computational chemistry predict the electrochemical behavior of this compound in battery electrolyte applications?

Methodological Answer:

- Use molecular dynamics (MD) simulations to model ion-pairing dynamics in electrolyte solutions. Compare with experimental cyclic voltammetry data to refine force fields.

- Evaluate redox potentials via DFT calculations (e.g., B3LYP/6-311+G(d,p)) and correlate with observed oxidation/reduction peaks .

- Address limitations by incorporating solvent effects explicitly in simulations .

Methodological Considerations for All Studies

- Data Presentation : Use tables for raw data (appendix) and processed data (body) with error margins. For spectral data, include baseline corrections and noise thresholds .

- Statistical Analysis : Apply ANOVA or t-tests for comparative studies. Justify sample sizes via power analysis .

- Literature Synthesis : Categorize sources into "synthesis," "reactivity," and "applications." Highlight gaps (e.g., limited studies on photostability) as future directions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.